molecular formula C8H14O4S B13300655 1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid

1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B13300655
M. Wt: 206.26 g/mol
InChI Key: NRFQEMXNNBHTRI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclobutane ring. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the cyclobutane ring using methanesulfonyl chloride in the presence of a base such as pyridine.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-Methanesulfonyl-3,3-dimethylcyclopentane-1-carboxylic acid: This compound has a similar structure but with a five-membered cyclopentane ring instead of a four-membered cyclobutane ring.

    1-Methanesulfonyl-3,3-dimethylcyclohexane-1-carboxylic acid: This compound features a six-membered cyclohexane ring.

The uniqueness of this compound lies in its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its five- and six-membered counterparts .

Properties

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

3,3-dimethyl-1-methylsulfonylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H14O4S/c1-7(2)4-8(5-7,6(9)10)13(3,11)12/h4-5H2,1-3H3,(H,9,10)

InChI Key

NRFQEMXNNBHTRI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C(=O)O)S(=O)(=O)C)C

Origin of Product

United States

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